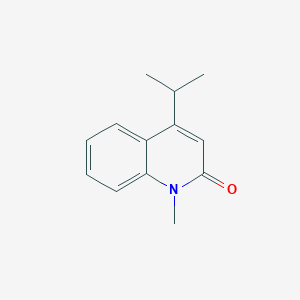
4-Isopropyl-1-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-1-methylquinolin-2(1H)-one is an organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a quinolinone core with isopropyl and methyl substituents, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-isopropyl-1-methyl-2-nitrobenzene, reduction and subsequent cyclization can yield the desired quinolinone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
4-Isopropyl-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
4-Isopropyl-1-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Quinolinone derivatives are often explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 4-Isopropyl-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Carvacrol: Known for its antimicrobial properties.
Thymol: Another compound with significant biological activity.
Other Quinolinones: Various quinolinone derivatives with different substituents.
Uniqueness
4-Isopropyl-1-methylquinolin-2(1H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Compared to other quinolinones, it may offer distinct advantages in certain applications, such as enhanced potency or selectivity .
特性
CAS番号 |
132162-30-2 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC名 |
1-methyl-4-propan-2-ylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-9(2)11-8-13(15)14(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3 |
InChIキー |
PYBXLKHPMVSUDG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)N(C2=CC=CC=C21)C |
正規SMILES |
CC(C)C1=CC(=O)N(C2=CC=CC=C21)C |
同義語 |
2(1H)-Quinolinone,1-methyl-4-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















